2-chloro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c1-15-6-2-3-7-16(15)13-27-14-25-20-18(22(27)30)12-26-28(20)11-10-24-21(29)17-8-4-5-9-19(17)23/h2-9,12,14H,10-11,13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPJTRNZNIMANK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-chloro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic derivative characterized by its unique pyrazolo[3,4-d]pyrimidine core structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chloro substituent and a complex pyrazolo-pyrimidine moiety that may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 2-chloro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exhibit various biological activities:
- Anticancer Activity : Pyrazolo[3,4-d]pyrimidines have been studied for their ability to inhibit cancer cell proliferation. They often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.
- Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial strains.
Anticancer Activity
A study focusing on pyrazolo[3,4-b]pyridines highlighted their potential as CDK inhibitors. For instance, certain derivatives exhibited IC50 values against CDK2 and CDK9 of 0.36 µM and 1.8 µM respectively, showcasing their potency in inhibiting tumor cell proliferation in vitro .
| Compound | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | CDK2 | 0.36 | High |
| Compound B | CDK9 | 1.8 | Moderate |
Anti-inflammatory Activity
Research has indicated that related compounds can modulate the release of inflammatory cytokines. In vitro studies demonstrated a significant reduction in IL-6 and TNF-α levels when treated with pyrazolo[3,4-d]pyrimidine derivatives .
Antimicrobial Activity
While the antimicrobial activity of these compounds is less pronounced compared to their anticancer properties, some studies have reported effective inhibition against specific bacterial strains .
Case Studies
- Case Study on Cancer Cell Lines : A specific study evaluated the effects of a pyrazolo[3,4-d]pyrimidine derivative on HeLa and HCT116 cell lines, revealing a dose-dependent inhibition of cell growth with an observed increase in apoptosis markers .
- Inflammation Model : In a model of induced inflammation, treatment with a related compound resulted in decreased paw edema and reduced levels of inflammatory markers in serum samples .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines, particularly those resistant to conventional therapies. For instance:
- Inhibition of Aldehyde Dehydrogenase (ALDH) : Inhibition of ALDH isoforms has been linked to enhanced efficacy in chemotherapy-resistant ovarian cancer models. Studies have shown that compounds with similar structures can effectively target these pathways, suggesting a potential application for this compound in overcoming drug resistance .
Enzyme Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold has been explored as a selective inhibitor for various enzymes involved in cancer progression and other diseases. The compound's structure allows it to interact with enzyme active sites effectively.
Antimicrobial Properties
Some derivatives of pyrazolo[3,4-d]pyrimidines have demonstrated antimicrobial activity against a range of pathogens. This suggests that the compound could be further developed as an antibacterial or antifungal agent.
In Vitro Studies
In vitro studies have demonstrated the effectiveness of compounds similar to 2-chloro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide against various cancer cell lines. These studies typically assess cell viability and apoptosis induction using assays such as MTT or flow cytometry.
Animal Models
Animal studies have been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this class of compounds. Results indicate promising outcomes in tumor reduction and overall survival rates in treated subjects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo[3,4-d]pyrimidinone Cores
The following table highlights key structural and functional differences between the target compound and related derivatives:
Functional and Pharmacological Insights
- Bioactivity: While the target compound lacks explicit bioactivity data, the sulfonamide derivative in Example 53 demonstrates kinase inhibition (implied by its structural similarity to known inhibitors like imatinib). The absence of electron-withdrawing groups (e.g., fluorine) in the target may reduce binding affinity compared to fluorinated analogues.
- Thermal Stability : The melting point (175–178°C) of Example 53 suggests higher crystallinity due to sulfonamide hydrogen bonding, whereas the target compound’s melting point is unreported but likely lower due to flexible ethyl-benzamide linkage.
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by introduction of substituents (e.g., 2-methylbenzyl) and final benzamide coupling. Critical steps include:
- Core formation : Cyclization of pyrazole precursors under reflux in solvents like ethanol or DMSO .
- Substituent introduction : Alkylation or nucleophilic substitution at the pyrimidine N1 position, requiring inert atmospheres and catalysts like triethylamine .
- Benzamide coupling : Amide bond formation using coupling agents (e.g., EDC/HOBt) in anhydrous conditions . Yield optimization relies on temperature control (e.g., 60–80°C for cyclization), solvent polarity, and purification via column chromatography or recrystallization .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding patterns (e.g., pyrimidine C=O at ~165 ppm) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonds in the pyrazolo-pyrimidine core) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Kinase inhibition assays : Test against protein kinases (e.g., CDK or EGFR) due to structural similarity to pyrazolo-pyrimidine kinase inhibitors .
- Antimicrobial testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Q. How should researchers handle solubility challenges during bioactivity studies?
- Solvent selection : Use DMSO for stock solutions (≤1% v/v in assays to avoid cytotoxicity) .
- Surfactant addition : Include 0.1% Tween-80 or pluronic F-68 to enhance aqueous solubility .
- Prodrug strategies : Synthesize phosphate or acetate derivatives for improved bioavailability .
Q. What are the critical stability considerations for long-term storage?
- Storage conditions : Lyophilized form at -20°C under argon to prevent hydrolysis of the benzamide moiety .
- Light sensitivity : Store in amber vials to avoid photodegradation of the pyrimidine core .
Advanced Research Questions
Q. How can synthesis scalability be improved without compromising purity?
- Flow chemistry : Continuous flow reactors for exothermic steps (e.g., cyclization) to enhance heat dissipation and reduce side products .
- Catalyst screening : Immobilized catalysts (e.g., polymer-supported EDC) for efficient benzamide coupling and recyclability .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progression .
Q. What strategies resolve contradictions in reported biological activity data?
- Orthogonal assays : Cross-validate kinase inhibition using both radiometric and fluorescence-based methods .
- Metabolite profiling : LC-MS to rule out degradation products interfering with activity .
- Structural analogs : Compare activity of derivatives to isolate substituent-specific effects (e.g., 2-methylbenzyl vs. 3-chlorophenyl) .
Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?
- Molecular docking : Predict binding modes to kinase ATP pockets (e.g., using AutoDock Vina) .
- MD simulations : Assess protein-ligand complex stability over 100-ns trajectories (e.g., GROMACS) .
- QSAR models : Develop regression models linking substituent electronegativity to IC₅₀ values .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- DoE (Design of Experiments) : Use factorial designs to optimize cell culture conditions (e.g., serum concentration, seeding density) .
- Internal controls : Include reference compounds (e.g., staurosporine for kinase assays) in each plate .
- Blinded analysis : Randomize compound administration to minimize observer bias .
Q. How can regioselectivity challenges during pyrazolo-pyrimidine core modification be addressed?
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution .
- Metal catalysis : Pd-mediated C-H activation for selective functionalization at the C3 position .
- Kinetic vs. thermodynamic control : Adjust reaction temperature to favor desired intermediates (e.g., 0°C for kinetic control) .
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